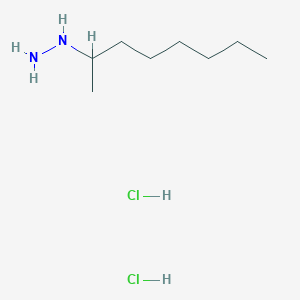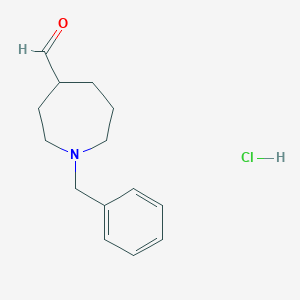
1-Benzylazepane-4-carbaldehyde hydrochloride
Overview
Description
1-Benzylazepane-4-carbaldehyde hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is characterized by its molecular formula C₁₄H₂₀ClNO and a molecular weight of 253.77 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylazepane-4-carbaldehyde hydrochloride typically involves the following steps:
Formation of Azepane Ring: The azepane ring is formed through a cyclization reaction involving appropriate starting materials such as 1,6-diaminohexane.
Benzylation: The azepane ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formylation: The benzylated azepane undergoes formylation to introduce the aldehyde group, often using reagents like formic acid or formaldehyde.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazepane-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-Benzylazepane-4-carboxylic acid.
Reduction: 1-Benzylazepane-4-methanol.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzylazepane-4-carbaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzylazepane-4-carbaldehyde hydrochloride is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
1-Benzylpiperidine-4-carbaldehyde: Similar structure but with a piperidine ring instead of an azepane ring.
1-Benzylazepane-4-methanol: The reduced form of 1-Benzylazepane-4-carbaldehyde.
1-Benzylazepane-4-carboxylic acid: The oxidized form of 1-Benzylazepane-4-carbaldehyde.
Uniqueness: 1-Benzylazepane-4-carbaldehyde hydrochloride is unique due to its specific azepane ring structure combined with a benzyl group and an aldehyde functional group. This combination provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-benzylazepane-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-12-14-7-4-9-15(10-8-14)11-13-5-2-1-3-6-13;/h1-3,5-6,12,14H,4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQBGPGXQMGICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)CC2=CC=CC=C2)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



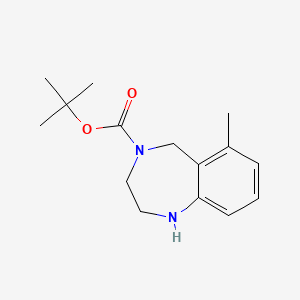
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)
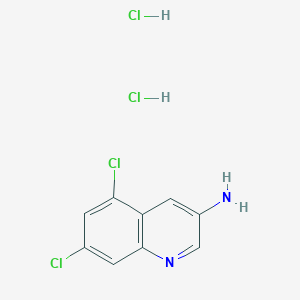
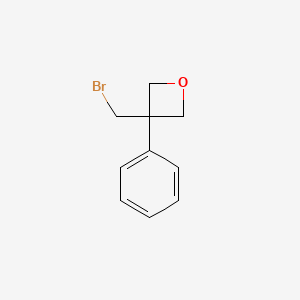
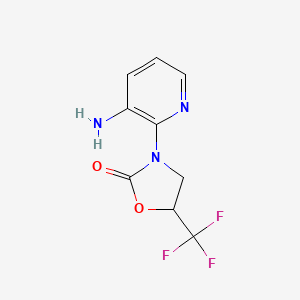
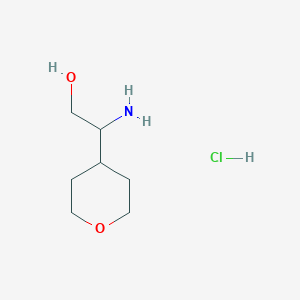

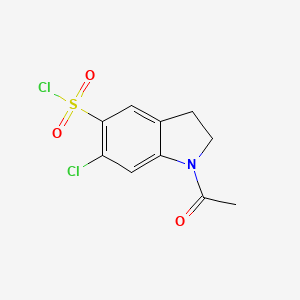
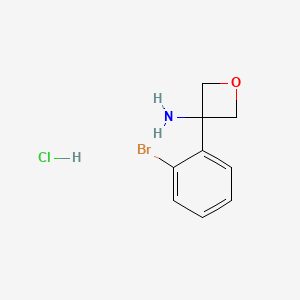
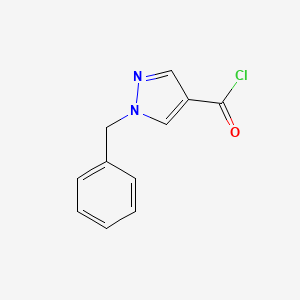
![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)
